![molecular formula C17H14N2O3 B2394189 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353498-25-5](/img/structure/B2394189.png)
2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core with a phenoxy group and a carbaldehyde functional group
Mechanism of Action
Target of Action
The compound “2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on their structure and the specific targets they interact with. Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the inflammatory response pathway . .
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. Some pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenol with a suitable pyrido[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is C17H14N2O3, with a molecular weight of approximately 294.31 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure that is known for its biological activity, particularly in the context of medicinal chemistry.
Pharmacological Applications
1. Antiallergy Activity
Research has indicated that derivatives of the pyrido[1,2-a]pyrimidine compound class exhibit antiallergy properties. In studies involving rat models for passive cutaneous anaphylaxis, several compounds demonstrated potent oral activity, surpassing the efficacy of established antiallergy medications such as disodium cromoglycate and doxantrazole . This suggests that this compound may have similar therapeutic potential.
2. Antiviral Activity
Preliminary studies have shown that related compounds within the pyrido[1,2-a]pyrimidine family possess antiviral properties against various viruses, including those responsible for febrile illnesses such as the West Nile virus and Dengue virus. For instance, N-(4-chlorophenethyl)-2-hydroxy derivatives have been recommended for further research due to their low cytotoxicity and high antiviral activity . This indicates a promising avenue for exploring the antiviral capabilities of this compound.
3. Antitumor Activity
The structure of 4-oxo-4H-pyrido[1,2-a]pyrimidines has been linked to various bioactive compounds with antitumor properties. The significance of these compounds is underscored by their association with numerous bioindicators related to cancer treatment . Further exploration into the antitumor effects of this compound could yield valuable insights into its potential as a chemotherapeutic agent.
Case Studies
A comprehensive review of literature reveals several case studies highlighting the applications and effectiveness of pyrido[1,2-a]pyrimidines:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid:
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol:
Uniqueness
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a complex chemical structure that suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.31 g/mol
The structure features a pyrido[1,2-a]pyrimidine core with a 4-oxo group and a carbaldehyde group, along with a dimethylphenoxy substituent. This unique arrangement may influence its interactions with biological targets.
Potential Biological Activities
Despite limited direct studies on this specific compound, insights can be drawn from its structural similarities to other compounds within the pyrido[1,2-a]pyrimidine class. The following potential activities have been hypothesized:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrido[1,2-a]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., A549, MCF7) .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes or receptors associated with cell signaling pathways involved in cancer progression and inflammation .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could also possess such properties .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is speculated that the presence of the pyridopyrimidine core allows for interactions with nucleophiles and potential binding to DNA or specific proteins involved in cellular processes .
Research Findings and Case Studies
While specific studies on this compound are scarce, related research has provided valuable insights:
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWICOXJQVXPJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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